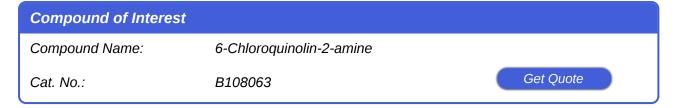


# Review of 6-Chloroquinolin-2-amine and related compounds in literature

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An In-depth Technical Guide to 6-Chloroquinolin-2-amine and Related Compounds

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of **6-Chloroquinolin-2-amine** and its structurally related analogs, focusing on their synthesis, physicochemical properties, and significant biological activities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Chlorine-containing compounds, in particular, are prevalent in FDA-approved drugs, highlighting the importance of halogenated heterocycles in drug design.[3] This document summarizes key research findings, presents quantitative data in accessible formats, details experimental protocols, and visualizes complex processes to support ongoing research and development efforts in this area.

#### **Physicochemical Properties**

The substitution pattern of the chlorine and amine groups on the quinoline ring system significantly influences the molecule's chemical and physical properties. A summary of these properties for **6-Chloroquinolin-2-amine** and several of its isomers is presented below.



| Compound<br>Name             | CAS Number     | Molecular<br>Formula                                  | Molecular<br>Weight ( g/mol<br>) | Key Physical<br>Properties   |
|------------------------------|----------------|---|----------------------------------|--|
| 6-Chloroquinolin-<br>2-amine | 18672-02-1[4]  | C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> [4][5] | 178.62[4][5]                     | Purity: 95%[4]   |
| 2-Chloroquinolin-<br>6-amine | 238756-47-3[5] | C9H7CIN2[5]   | 178.62[5]                        | Melting Point:<br>149°C; Boiling<br>Point: 352.8°C<br>(Predicted);<br>Solid[6] |
| 4-Chloroquinolin-<br>2-amine | 20151-42-2[7]  | C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> [7]    | 178.62[7]                        | -  |
| 6-Chloroquinolin-<br>4-amine | -              | C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> [8]    | 178.62[8]                        | logP: 2.18[8]  |
| 7-Chloroquinolin-<br>6-amine | 6312-75-0[9]   | C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> [9]    | 178.62[9]                        | -  |

### **Synthesis and Experimental Protocols**

The synthesis of substituted 2-aminoquinolines often leverages advanced cross-coupling methodologies. The Buchwald-Hartwig amination is a particularly effective method for creating C-N bonds, which is central to the construction of these scaffolds.

## **Key Experimental Protocol: Sequential Buchwald- Hartwig Amination**

A highly effective route for preparing 6-heterocyclic substituted 2-aminoquinolines involves a selective and sequential Buchwald-Hartwig amination strategy starting from 6-bromo-2-chloroquinoline.[10]

Objective: To selectively functionalize the C6 position with a cyclic amine followed by the introduction of an amino group at the C2 position.

Step 1: Selective Amination of Aryl Bromide (C6 Position)



- Reactants: 6-bromo-2-chloroquinoline is reacted with a desired cyclic amine.
- Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) are used.
- Base and Solvent: A base such as cesium carbonate (Cs₂CO₃) is used in a solvent like toluene.
- Conditions: The reaction mixture is heated under an inert atmosphere. The key to this step is the selective reaction at the more reactive aryl bromide site while the heteroaryl chloride at the C2 position remains intact.[10]
- Workup and Purification: Standard aqueous workup followed by column chromatography yields the 6-heterocyclic-2-chloroquinoline intermediate.

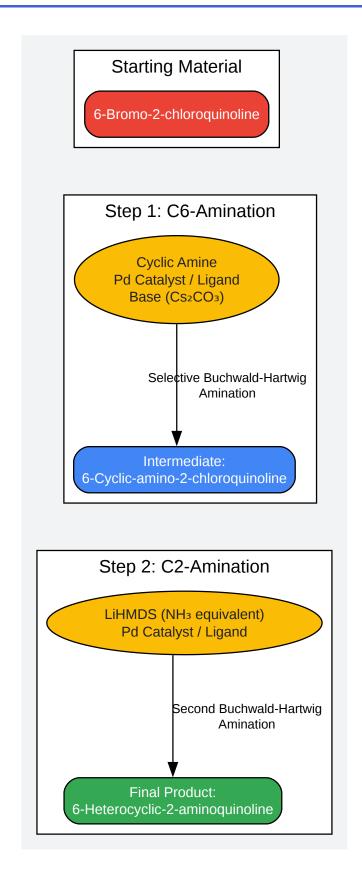
Step 2: Amination of Heteroaryl Chloride (C2 Position)

- Reactant: The 6-heterocyclic-2-chloroquinoline intermediate from Step 1.
- Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as an ammonia equivalent.[10]
- Catalyst System: A similar palladium-phosphine catalyst system is employed.
- Conditions: The reaction is typically run at an elevated temperature in a suitable solvent (e.g., toluene or dioxane).
- Workup and Purification: Quenching of the reaction followed by extraction and purification by chromatography or recrystallization affords the final 6-heterocyclic substituted 2aminoquinoline product.

#### Synthesis Workflow Diagram

The logical flow of the sequential Buchwald-Hartwig amination is depicted below.





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Sequential Buchwald-Hartwig amination workflow.



### **Biological Activities and Applications**

Derivatives of **6-Chloroquinolin-2-amine** have shown promise in several therapeutic areas, including cancer, malaria, and as specific protein inhibitors. The quinoline core acts as a versatile scaffold for developing targeted agents.[2][11]

#### Inhibition of Tec Src Homology 3 (SH3) Domain

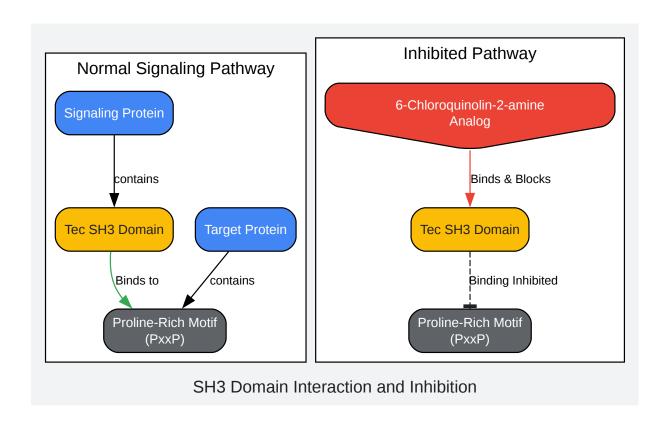
Src homology 3 (SH3) domains are crucial protein-protein interaction modules involved in cellular signaling, and their dysregulation is implicated in diseases like cancer.[10] Compounds based on the 2-aminoquinoline scaffold have been identified as ligands for the SH3 domain of the Tec protein-tyrosine kinase.

Structure-Activity Relationship (SAR): Research has shown that adding 6-heterocyclic substitutions to the 2-aminoquinoline core leads to ligands with significantly increased binding affinity for the Tec SH3 domain compared to the parent 2-aminoquinoline compound.
[10] These derivatives represent some of the highest affinity ligands developed to date for this target.

#### **Conceptual Signaling Pathway Inhibition**

The diagram below illustrates the mechanism by which a 2-aminoquinoline derivative can act as a competitive inhibitor, disrupting the interaction between an SH3 domain and its target protein.





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Inhibition of SH3 protein-protein interaction.

#### **Antimalarial Activity**

The quinoline ring is the foundation for classic antimalarial drugs like chloroquine. Modern research continues to explore this scaffold to combat drug-resistant malaria strains.[1] A detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines has identified compounds with potent, low-nanomolar activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum.[1]



| Compound   | Key Structural<br>Feature | Antiplasmodial<br>Activity (IC50,<br>Dd2 strain,<br>nM) | Cytotoxicity<br>(HepG2, CC50,<br>μΜ)   | Selectivity<br>Index (SI) |
|--|---------------------------|---|--|---------------------------|
| 24   | 2-<br>Arylvinylquinoline  | Low nanomolar<br>(potent)                               | > 20                                   | > 200                     |
| 92   | Tetramethylene<br>linker  | Potent (6-fold increase vs. analog 81)                  | High (4.8-fold increase vs. analog 81) | -                         |
| UCF501   | Styrylquinoline<br>lead   | Promising in vitro<br>and in vivo<br>activity           | -                                      | -                         |
| (Data summarized from a detailed study on 2-arylvinylquinoline s. Specific values are presented qualitatively as per the source text to highlight relationships.)[1] |                           |   |  |                           |

These findings indicate that the 2-arylvinylquinoline class is a promising source of fast-acting antimalarial drug leads with transmission-blocking potential.[1]

#### **Anticancer Activity**

Various chloroquinoline derivatives have been evaluated for their anticancer properties.[3][12] The chlorine atom can enhance the lipophilicity and binding interactions of the molecule.

• N-alkylated 4-aminoquinoline derivatives have demonstrated potent activity against breast cancer cell lines.[3]



- Quinoline-selenium hybrids have also shown significant anticancer potential.
- Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, where 6-chloro analogs were the most active, have been identified as potential antitumor agents.[12][13]

| Compound ID | Class                            | Cell Line               | <b>Activity Metric</b> | Value             |
|-------------|----------------------------------|-------------------------|------------------------|-------------------|
| 183a        | N-alkylated 4-<br>aminoquinoline | MDA-MB-221              | Gl50                   | 6.33 μM[3]        |
| 183a        | N-alkylated 4-<br>aminoquinoline | MCF-7                   | Gl50                   | 4.99 μM[3]        |
| 186a        | Quinoline-<br>selenium hybrid    | Various cancer<br>lines | IC50                   | 3.39 - 9.98 nM[3] |

#### **Conclusion and Future Outlook**

**6-Chloroquinolin-2-amine** and its related compounds are a rich source of chemical diversity for drug discovery. The synthetic versatility of the quinoline core, particularly through methods like the Buchwald-Hartwig amination, allows for the creation of extensive libraries for screening. Current research highlights their potential as highly specific SH3 domain inhibitors, next-generation antimalarials effective against resistant strains, and potent anticancer agents. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these promising leads to translate their potent in vitro activity into clinically viable therapeutics. The continued exploration of this privileged scaffold is poised to deliver novel drugs for treating a range of human diseases.

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